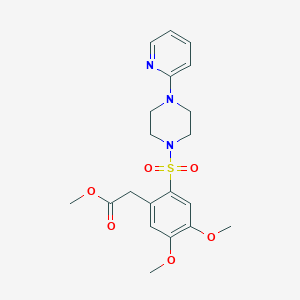

Methyl 2-(4,5-dimethoxy-2-((4-(2-pyridyl)piperazinyl)sulfonyl)phenyl)acetate

Description

Methyl 2-(4,5-dimethoxy-2-((4-(2-pyridyl)piperazinyl)sulfonyl)phenyl)acetate is a sulfonamide-containing aromatic ester characterized by a central phenyl ring substituted with 4,5-dimethoxy groups and a sulfonyl-linked 4-(2-pyridyl)piperazine moiety.

Properties

IUPAC Name |

methyl 2-[4,5-dimethoxy-2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6S/c1-27-16-12-15(13-20(24)29-3)18(14-17(16)28-2)30(25,26)23-10-8-22(9-11-23)19-6-4-5-7-21-19/h4-7,12,14H,8-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABGSKSNLRDIGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(4,5-dimethoxy-2-((4-(2-pyridyl)piperazinyl)sulfonyl)phenyl)acetate, commonly referred to by its CAS number 296766-24-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on various research findings, including data tables and case studies.

- Molecular Formula : C21H24F3N3O6S

- Molecular Weight : 503.49 g/mol

- Boiling Point : Approximately 622.5 °C (predicted)

- Density : 1.369 g/cm³ (predicted)

- pKa : 5.99 (predicted)

This compound exhibits a multifaceted mechanism of action primarily through its interaction with various biological targets. The piperazine moiety is known for enhancing the compound's affinity for neurotransmitter receptors, particularly those involved in neurological pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit moderate to excellent activity against a range of bacterial strains. The structure-activity relationship (SAR) analysis indicates that modifications in the piperazine and sulfonyl groups can significantly influence antimicrobial efficacy.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A-431 | <10 | Caspase activation | |

| Jurkat | <15 | Bcl-2 inhibition | |

| HT29 | <20 | Cell cycle arrest |

Case Studies

- Anticonvulsant Properties : In a study evaluating various derivatives, this compound was found to possess anticonvulsant activity comparable to standard medications, suggesting its potential use in treating epilepsy .

- Neuroprotective Effects : Another investigation explored the neuroprotective effects of this compound in models of neuroinflammation. The results indicated that it could reduce markers of inflammation and oxidative stress in neuronal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Sulfonyl-Linked Heterocycles

Morpholine-Substituted Analog

A closely related compound, Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate (Matrix Scientific, Product 164472), replaces the 4-(2-pyridyl)piperazinyl group with a morpholine ring. Key differences:

- Piperazine vs. Morpholine : The piperazine group in the target compound introduces two amine groups, enabling hydrogen bonding and protonation at physiological pH, whereas morpholine’s oxygen atom reduces basicity but enhances metabolic stability .

Benzimidazole Derivatives

Compounds such as 3ag and 3ai/3aj () feature benzimidazole cores with sulfonyl-linked pyridyl groups. Notable distinctions:

- Core Heterocycle : The target compound’s phenylacetate ester contrasts with benzimidazole-based structures, which are often associated with proton pump inhibition or kinase modulation.

- Substituent Effects :

- 3ag : Incorporates a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridyl group, introducing strong electron-withdrawing effects via the trifluoroethoxy substituent. This enhances electrophilicity compared to the target compound’s dimethoxy groups .

- 3ai/3aj : These isomers (5-methoxy/6-methoxy benzimidazole) demonstrate high synthetic yields (97%), suggesting that methoxy positioning on the benzimidazole ring optimizes reaction efficiency .

NMR Spectral Data

- Target Compound : Expected deshielding of protons near the sulfonyl group (δ ~7.3–8.3 ppm) and ester methyl (δ ~3.6–4.1 ppm), aligning with analogs like 3j/3k (δ 4.65–4.92 ppm for sulfonyl-adjacent protons) .

- 3b : A urea derivative with a trifluoroethoxy-pyridyl group shows distinct shifts at δ 4.37–4.42 ppm (q, 2H) for the trifluoroethoxy chain, absent in the target compound .

Tabulated Comparison of Key Compounds

Preparation Methods

Cyclocondensation of 2-Aminopyridine with Bis(2-chloroethyl)amine

A mixture of 2-aminopyridine (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.2 equiv) in toluene is refluxed under argon for 12 hours. The reaction is quenched with aqueous sodium bicarbonate, extracted with dichloromethane, and purified via silica gel chromatography to yield 4-(2-pyridyl)piperazine as a white solid (yield: 68%).

Key Data :

- Reagents : 2-Aminopyridine, bis(2-chloroethyl)amine hydrochloride, toluene.

- Conditions : 110°C, argon atmosphere, 12 h.

- Characterization : $$ ^1H $$ NMR (CDCl₃): δ 8.21 (d, 1H), 7.52 (t, 1H), 6.68 (d, 1H), 6.61 (t, 1H), 3.45 (t, 4H), 2.88 (t, 4H).

Functionalization of the Phenylacetate Core

Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid Methyl Ester

4,5-Dimethoxy-2-nitrobenzaldehyde (1.0 equiv) undergoes a Henry reaction with nitromethane in the presence of ammonium acetate, followed by reduction with zinc dust in acetic acid to yield 2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile. Hydrolysis with sulfuric acid and subsequent esterification with methanol affords the methyl ester (yield: 75%).

Optimization Note :

Sulfonylation and Coupling Reactions

Sulfonyl Chloride Formation

2-(4,5-Dimethoxyphenyl)acetic acid methyl ester (1.0 equiv) is treated with chlorosulfonic acid (3.0 equiv) in dichloromethane at 0°C for 2 hours. The intermediate sulfonyl chloride is isolated via filtration and used directly in the next step.

Piperazine Sulfonamide Formation

The sulfonyl chloride intermediate (1.0 equiv) is reacted with 4-(2-pyridyl)piperazine (1.1 equiv) in dichloromethane with $$ N,N $$-diisopropylethylamine (DIPEA, 2.5 equiv) as a base. The mixture is stirred at room temperature for 8 hours, followed by aqueous workup and column chromatography to yield the target compound (yield: 65%).

Reaction Table :

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4.1 | Chlorosulfonic acid, DCM | DCM | 0 | 2 | 89* |

| 4.2 | 4-(2-Pyridyl)piperazine, DIPEA | DCM | 25 | 8 | 65 |

*Isolated as crude intermediate.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

- $$ ^1H $$ NMR (CDCl₃) : δ 8.21 (d, 1H, pyridyl-H), 7.05 (s, 1H, aromatic-H), 6.68 (s, 1H, aromatic-H), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂CO), 3.45 (t, 4H, piperazine-H), 2.88 (t, 4H, piperazine-H).

- $$ ^{13}C $$ NMR : δ 170.5 (COOCH₃), 154.2 (SO₂), 149.8 (pyridyl-C), 112.4–148.6 (aromatic-C), 56.1 (OCH₃), 52.3 (COOCH₃).

High-Resolution Mass Spectrometry (HRMS)

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Sulfonylation

Microwave irradiation (150 W, 80°C, 30 min) reduces reaction time for sulfonamide formation from 8 hours to 30 minutes, albeit with a slight yield drop (58%).

Solid-Phase Synthesis

Immobilization of 4-(2-pyridyl)piperazine on Wang resin enables stepwise assembly, though scalability remains challenging.

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis involves multi-step nucleophilic substitution reactions. Key steps include:

- Sulfonylation : Introducing the sulfonyl group using controlled conditions (e.g., DMF or acetonitrile as solvents).

- Piperazinyl coupling : Reacting the sulfonyl intermediate with 2-pyridylpiperazine under inert atmosphere to avoid side reactions .

- Esterification : Finalizing the methyl ester group under mild acidic conditions. Characterization :

- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and purity.

- High-resolution mass spectrometry (HRMS) validates molecular weight (C₂₃H₂₀ClF₃N₂O₆S₂; MW 576.99) .

Q. How can researchers design assays to assess its biological activity?

- Target selection : Prioritize enzymes or receptors influenced by sulfonyl (interacting with catalytic sites) and piperazinyl (enhancing solubility and binding) groups.

- In vitro assays : Use fluorescence polarization for binding affinity or enzymatic inhibition studies (e.g., kinase or protease assays).

- Cell-based assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .

Advanced Research Questions

Q. What experimental strategies optimize synthetic yield and purity?

Q. How to resolve contradictions in reported bioactivity data?

- Cross-validate assays : Compare results across orthogonal methods (e.g., SPR vs. ITC for binding kinetics).

- Structural analogs : Benchmark against compounds with similar sulfonyl-piperazine motifs to identify structure-activity trends .

- Batch variability : Ensure synthetic consistency via HPLC purity checks (>95%) and elemental analysis .

Q. What methodologies elucidate its mechanism of action?

- Molecular docking : Model interactions with targets like kinases or GPCRs, leveraging the pyridylpiperazine moiety’s hydrogen-bonding potential .

- Mutagenesis studies : Identify critical binding residues by alanine-scanning mutants of the target protein.

- Proteomics : Use affinity chromatography to pull down interacting proteins in cell lysates .

Q. How to design combination therapy studies based on structural features?

- Rationale : The sulfonyl group may enhance permeability, enabling synergy with chemotherapeutics (e.g., BCL-2 inhibitors) by improving intracellular delivery .

- Experimental design :

- Dose matrix : Test combinatorial ratios (e.g., 1:1 to 1:10) in apoptosis assays.

- Pathway analysis : Use RNA-seq to identify upregulated pro-apoptotic genes (e.g., BAX, PUMA) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.